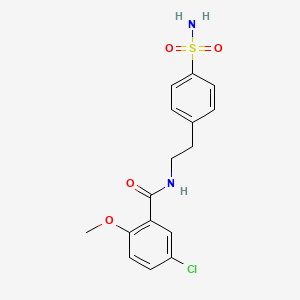

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide

概要

説明

NLRP3 インフラマソーム阻害剤 I は、NLRP3 インフラマソームの活性を阻害するように特別に設計された化合物です。 NLRP3 インフラマソームは、体の炎症反応において重要な役割を果たすタンパク質複合体です。 NLRP3 インフラマソームは、カスパーゼ-1 の活性化に関与しており、その結果、インターロイキン-1β やインターロイキン-18 などの炎症性サイトカインの成熟と放出が引き起こされます 。 NLRP3 インフラマソームの調節不全は、さまざまな炎症性疾患や自己免疫疾患に関連しているため、その阻害は有望な治療戦略となっています .

2. 製法

NLRP3 インフラマソーム阻害剤 I の合成には、いくつかの重要な手順が含まれます。

準備方法

The synthesis of NLRP3 Inflammasome Inhibitor I involves several key steps:

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step organic synthesis process. This may involve the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of NLRP3 Inflammasome Inhibitor I would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

NLRP3 インフラマソーム阻害剤 I は、いくつかの種類の化学反応を起こします。

酸化と還元: これらの反応は、化合物の酸化状態を改変するために不可欠であり、その生物活性に影響を与える可能性があります。

置換反応: これらの反応は、ある官能基を別の官能基に置き換えるものであり、化合物の特性を微調整するために不可欠となる可能性があります。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤と求電子剤などがあります。

生成される主要な生成物: これらの反応の主要な生成物は、NLRP3 インフラマソーム阻害剤 I 自体であり、使用される特定の反応条件に応じて副生成物が生成される可能性があります.

科学的研究の応用

Diabetes Management

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is associated with sulfonylurea drugs, particularly glibenclamide (Glyburide), which are widely used as oral hypoglycemic agents. The compound acts as an impurity reference material in the synthesis of glibenclamide, contributing to its pharmacological profile by potentially enhancing insulin secretion from pancreatic beta cells .

- Mechanism of Action : It may exhibit insulinotropic effects, promoting insulin release in response to glucose levels. This mechanism is crucial for managing type 2 diabetes effectively.

Oncology Research

Recent studies indicate that derivatives of this compound possess anti-cancer properties. Research has shown its potential in inhibiting specific enzymes involved in cancer cell proliferation, suggesting it could serve as a lead compound for developing new therapeutic agents targeting various cancers .

- Biological Activity : The compound has been identified as an inhibitor of NLRP3 inflammasome activity, which plays a role in inflammatory responses associated with cancer progression .

Pharmacokinetic Evaluation

A study focused on the pharmacokinetics of this compound in mouse plasma utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research aimed to develop a bioanalytical method for quantifying the compound in biological matrices, revealing its pharmacokinetic profile and potential therapeutic implications .

Interaction Studies

Interaction studies have demonstrated that this compound interacts with various biological targets relevant to both cancer therapy and diabetes management. These interactions highlight its dual potential as both an anti-cancer agent and a blood glucose regulator .

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Glibenclamide (Glyburide) | Sulfonylurea structure | Established hypoglycemic agent |

| 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | Similar benzamide structure | Potential anti-cancer activity |

| N-(4-sulfamoylphenethyl)-N'-(5-chloro-2-methoxyphenyl)urea | Urea derivative | Different mechanism of action against diabetes |

This comparison illustrates the unique properties of this compound, particularly its dual action in managing diabetes and cancer.

作用機序

NLRP3 インフラマソーム阻害剤 I の作用機序は、NLRP3 タンパク質の直接阻害を伴います。 阻害剤は NLRP3 タンパク質に結合することにより、そのオリゴマー化とそれに続くインフラマソーム複合体へのアセンブリを防ぎます。 この阻害は、カスパーゼ-1 の活性化と炎症性サイトカインの成熟を阻害し、炎症を抑制します 。 関連する分子標的と経路には、NLRP3 タンパク質自体と、カスパーゼ-1、インターロイキン-1β、インターロイキン-18 などの下流シグナル伝達分子が含まれます .

6. 類似化合物の比較

NLRP3 インフラマソーム阻害剤 I は、他の類似の化合物と比較することができます。

類似化合物: 他の NLRP3 阻害剤には、CRID3 や MCC950 などの化合物があり、これらも NLRP3 インフラマソームを標的としますが、結合部位や作用機序が異なる場合があります

独自性: NLRP3 インフラマソーム阻害剤 I は、NLRP3 タンパク質に対する特異的な結合親和性と選択性において独特です。

類似化合物との比較

NLRP3 Inflammasome Inhibitor I can be compared with other similar compounds:

Similar Compounds: Other NLRP3 inhibitors include compounds like CRID3 and MCC950, which also target the NLRP3 inflammasome but may have different binding sites or mechanisms of action

Uniqueness: NLRP3 Inflammasome Inhibitor I is unique in its specific binding affinity and selectivity for the NLRP3 protein.

生物活性

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₆H₁₇ClN₂O₄S

- Molecular Weight : 368.84 g/mol

- IUPAC Name : this compound

The compound features a chloro group, a methoxy group, and a sulfonamide moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid derivatives with sulfonamide-containing compounds. Research has documented various synthetic routes that optimize yield and purity, with some studies reporting yields exceeding 90% under specific conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its efficacy against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : It disrupts cell cycle progression.

- Induction of Apoptosis : Activation of caspases has been observed, leading to programmed cell death.

- Inhibition of Angiogenesis : The compound may interfere with vascular endothelial growth factor (VEGF) signaling pathways .

Case Study 1: In Vivo Efficacy

In animal models, administration of this compound resulted in tumor size reduction in xenograft models. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment compared to control groups .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment indicated that at therapeutic doses, the compound exhibited minimal toxicity. Liver and kidney functions remained stable in treated animals, suggesting a favorable safety profile for further development .

特性

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWTCSJLGHLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057660 | |

| Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16673-34-0 | |

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16673-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016673340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TF6P2NUB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。